
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a butoxy group, a phenyl group, and a pyrrolidinyl group attached to the pyrazole ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives. For example, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate can yield 1-phenyl-1H-pyrazole.
Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction. For instance, the reaction of 1-phenyl-1H-pyrazole with butyl bromide in the presence of a base like potassium carbonate can yield 5-butoxy-1-phenyl-1H-pyrazole.
Formation of the Methanone Moiety: The final step involves the introduction of the pyrrolidinyl group and the methanone moiety. This can be achieved through the reaction of 5-butoxy-1-phenyl-1H-pyrazole with pyrrolidine and a suitable carbonyl source, such as acetic anhydride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the phenyl or butoxy moieties.
Applications De Recherche Scientifique
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole: Lacks the butoxy group, which may affect its solubility and reactivity.
5-Butoxy-1-phenyl-1H-pyrazole: Lacks the pyrrolidinyl and methanone moieties, which may influence its biological activity.
(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a pyrrolidinyl group, leading to different pharmacological properties.
Uniqueness
The unique combination of the butoxy, phenyl, and pyrrolidinyl groups in (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone contributes to its distinct chemical and biological properties
Propriétés
Numéro CAS |
55227-64-0 |
|---|---|
Formule moléculaire |
C18H23N3O2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(5-butoxy-1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O2/c1-2-3-13-23-17-14-16(18(22)20-11-7-8-12-20)19-21(17)15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3 |
Clé InChI |
NZTIGXFKUJNSBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






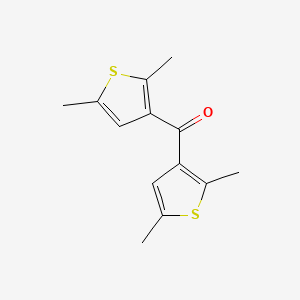
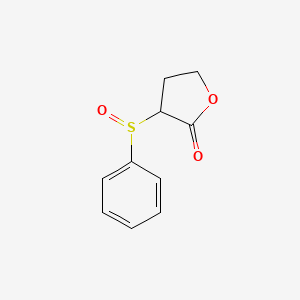

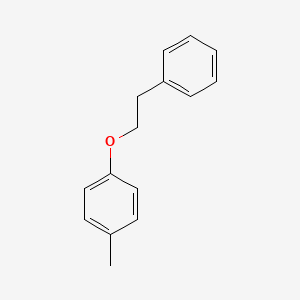
![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
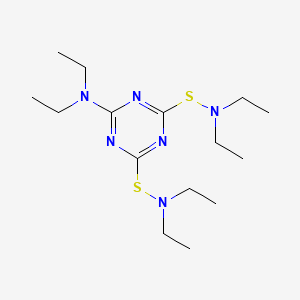
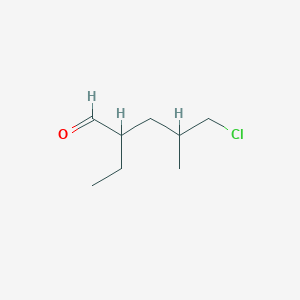
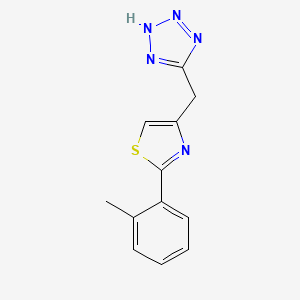
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
